3-Chloro-1-methyl-1H-indazol-7-amine
Description
Properties
IUPAC Name |
3-chloro-1-methylindazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-12-7-5(8(9)11-12)3-2-4-6(7)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPARCUKRDUDVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2N)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features, molecular properties, and applications of 3-Chloro-1-methyl-1H-indazol-7-amine and its analogs:
Physicochemical Properties
- The iodo derivative’s larger atomic radius may introduce steric hindrance in binding .
- Spectroscopic Data : NMR and mass spectrometry (MS) data for analogs (e.g., 7-bromo-4-chloro-1-methyl-1H-indazol-3-amine: MS m/z 262.0 [M+H]⁺) confirm structural integrity and purity .
Preparation Methods
Starting Materials and Initial Halogenation
- The synthesis often begins with 2,6-dichlorobenzonitrile as the starting material, an inexpensive and commercially available compound.
- Regioselective bromination is performed using N-bromosuccinimide (NBS) in the presence of sulfuric acid (H2SO4) to yield 7-bromo-4-chloro-2-cyanobenzene derivatives with high selectivity and yields ranging from 76% to 81%.
Cyclization to Form Indazole Core
- The brominated intermediate undergoes cyclization with hydrazine hydrate under mild conditions (e.g., 60 °C) in aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
- Sodium acetate (NaOAc) is used as a base to assist the cyclization.
- This step yields 7-bromo-4-chloro-1H-indazol-3-amine with regioselectivity influenced by the ortho-bromo substituent, achieving isolated yields between 50% and 56% without the need for chromatographic purification.
Methylation at the N-1 Position
- The N-1 methylation of 7-bromo-4-chloro-1H-indazol-3-amine is typically carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Triethylamine (TEA) or other organic bases are used to deprotonate the indazole nitrogen, facilitating nucleophilic substitution.
- Reaction temperatures are controlled to prevent side reactions, often maintained below 10 °C during reagent addition, then allowed to warm to room temperature for completion.
Amination at the 7-Position
- The 7-bromo substituent can be converted to an amine group via nucleophilic aromatic substitution or palladium-catalyzed amination.
- Alternatively, reduction of a nitro precursor at the 7-position followed by chlorination can be performed.
- Purification steps include aqueous acid-base washes and trituration with solvents such as hexanes and acetone to isolate the amine product with high purity.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | NBS, H2SO4 | Sulfuric acid | Room temp | 76-81 | Regioselective bromination |
| Cyclization with hydrazine | Hydrazine hydrate, NaOAc | NMP or DMSO | 60 °C | 50-56 | Formation of indazole ring |
| N-1 Methylation | Methyl iodide or dimethyl sulfate, TEA | Dichloromethane | 0-10 °C initially | 70-75* | Controlled addition to avoid side products |
| Amination at 7-position | Pd-catalyzed amination or reduction + substitution | Ethanol, DCM | Room temp to 80 °C | 65-75* | Purification by aqueous washes and trituration |
*Yields approximate based on literature synthesis of related compounds.
Purification and Isolation
- After each synthetic step, purification is achieved by a combination of liquid-liquid extraction, washing with aqueous acid/base solutions, drying over sodium sulfate, and concentration under reduced pressure.
- Crude solids are often triturated with hexanes or acetone-hexane mixtures to remove impurities.
- Final drying is performed in a hot air oven at approximately 50 °C until moisture content is below 1.5%, ensuring a dry, pure product suitable for further use.
Research Findings and Practical Considerations
- The two-step bromination and cyclization sequence provides a practical and scalable route to the indazole intermediate without requiring column chromatography, which is advantageous for industrial-scale synthesis.
- Mild reaction conditions and regioselectivity are critical for obtaining the desired substitution pattern and high purity.
- The presence of ortho-bromo substituents influences the regioselectivity of cyclization, favoring the formation of the desired indazole isomer.
- The methylation and amination steps require careful control of temperature and reagent addition rates to avoid side reactions and maximize yield.
- These methods have been demonstrated on hundred-gram scales, indicating suitability for large-scale pharmaceutical synthesis.
Q & A
Q. What are the key synthetic routes for 3-Chloro-1-methyl-1H-indazol-7-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization of substituted benzamidines, starting from precursors like 2,6-dichlorobenzonitrile. Key steps include chlorination, methylation, and amination. Reaction conditions (e.g., solvent choice, temperature) significantly impact yields, which range from 38% to 45% in reported protocols . Optimization strategies involve adjusting catalyst loading (e.g., transition metals) and purification methods (e.g., column chromatography vs. recrystallization).
Q. Which analytical techniques are most effective for characterizing this compound?
Structural elucidation relies on:
- NMR spectroscopy : To confirm substituent positions (e.g., methyl at N1, chloro at C4).
- X-ray crystallography : Using software like SHELXL (SHELX system) for refining crystal structures, particularly for resolving tautomeric forms of the indazole core .
- Mass spectrometry : For molecular weight verification (C₈H₉ClN₄, MW: 196.64 g/mol).
Q. What are the common chemical reactions involving this compound?
The chlorine atom at C4 and amine group at C7 are reactive sites:
- Nucleophilic substitution : Chlorine can be replaced with amines or alkoxides.
- Oxidation/Reduction : The nitro group (if present in precursors) can be reduced to amine or oxidized to nitroso derivatives. Reagents like Pd/C (for hydrogenation) or LiAlH₄ (for reduction) are frequently employed .
Advanced Research Questions
Q. How can low synthetic yields (38–45%) be improved, and what are the bottlenecks?
Yield limitations often arise from side reactions during cyclization or incomplete amination. Strategies include:
- Catalyst screening : Testing Pd(OAc)₂ or CuI for cross-coupling steps.
- Microwave-assisted synthesis : Reducing reaction time and improving regioselectivity.
- Flow chemistry : Enhancing mixing efficiency for intermediates prone to degradation .
Q. What mechanistic insights explain its kinase inhibition activity?
The indazole scaffold mimics ATP-binding motifs in kinases. The chloro and methyl groups enhance hydrophobic interactions with kinase pockets, while the C7 amine forms hydrogen bonds with catalytic residues. Competitive inhibition assays (e.g., IC₅₀ measurements via fluorescence polarization) are critical for validating selectivity .
Q. How can crystallographic data contradictions (e.g., tautomerism) be resolved?
Tautomeric forms (1H vs. 2H-indazole) complicate structural analysis. Use high-resolution X-ray data (≤1.0 Å) and SHELXL’s restraints for refining hydrogen positions. Density functional theory (DFT) calculations can supplement experimental data to confirm the dominant tautomer .
Q. What are the reactivity trends under varying pH and temperature conditions?
- Acidic conditions : Protonation of the amine group reduces nucleophilicity, favoring halogen retention.
- Basic conditions : Deprotonation enhances substitution at C4.
- Elevated temperatures : Accelerate ring-opening side reactions, requiring controlled heating (e.g., reflux under inert atmosphere) .
Q. How do substituent modifications influence structure-activity relationships (SAR)?
Comparative studies with analogs (e.g., 7-fluoro or 4-bromo derivatives) reveal:
- Electron-withdrawing groups (Cl, NO₂) : Improve kinase binding but may reduce solubility.
- Methyl at N1 : Enhances metabolic stability by blocking oxidation. SAR tables can guide lead optimization (see example below) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
